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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

Get Quote

Executive Summary & Strategic Value
4-(Methoxymethoxy)-2-nitroaniline serves as a high-value "masked" intermediate in the

synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines.

In medicinal chemistry, its primary value lies in the Methoxymethyl (MOM) ether moiety. This

group acts as a robust protecting group for the phenol functionality, offering three critical

advantages over a simple methoxy or benzyl group:

Orthogonality: The MOM group is stable under basic conditions (alkylation, nucleophilic

substitution) and reductive conditions (nitro reduction), but is easily removed with mild acid,

unlike methyl ethers (which require harsh BBr₃) or benzyl ethers (which cleave during

hydrogenation).

Solubility: The oxygen-rich MOM tail improves the solubility of lipophilic nitro-aromatic

intermediates in organic solvents compared to their free-phenol counterparts.

Late-Stage Diversification: It allows the installation of a hydroxyl group (a key H-bond

donor/acceptor) at a precise position after the core heterocycle has been constructed.
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Chemical Identity & Properties
Property Data

Chemical Name 4-(Methoxymethoxy)-2-nitroaniline

CAS Number 54029-61-7

Molecular Formula C₈H₁₀N₂O₄

Molecular Weight 198.18 g/mol

Appearance Orange Crystalline Solid

Solubility
Soluble in DCM, Acetone, Ethyl Acetate;

Sparingly soluble in Water

Key Functional Groups

Primary Amine (Weak nucleophile), Nitro

(Electron-withdrawing), MOM-Ether (Acid-labile

protecting group)

Synthetic Logic & Pathway Visualization
The following diagram illustrates the strategic workflow for utilizing this compound to generate a

5-hydroxybenzimidazole core, a privileged scaffold in kinase inhibitors (e.g., targeting EGFR,

VEGFR).
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Figure 1: Synthetic workflow transforming the nitroaniline precursor into a bioactive

benzimidazole scaffold via the MOM-protected intermediate.
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Experimental Protocols
Protocol A: Selective Synthesis of 4-
(Methoxymethoxy)-2-nitroaniline
Objective: To protect the phenolic hydroxyl group without alkylating the aniline amine.

Mechanism: The phenolic proton (pKa ~8) is significantly more acidic than the aniline protons

(pKa ~25) due to the electron-withdrawing nitro group. Using a weak base ensures

regioselectivity.

Materials:

4-Amino-3-nitrophenol (1.0 eq)

Chloromethyl methyl ether (MOMCl) (1.1 eq) [Caution: Carcinogen]

Potassium Carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (DIPEA)

Acetone or DMF (Anhydrous)

Procedure:

Dissolution: Dissolve 4-amino-3-nitrophenol (10 mmol) in anhydrous Acetone (50 mL) under

an inert atmosphere (N₂).

Base Addition: Add K₂CO₃ (15 mmol) and stir at 0°C for 15 minutes. The solution will darken

as the phenoxide forms.

Alkylation: Dropwise add MOMCl (11 mmol) over 10 minutes. Note: If MOMCl is unavailable,

it can be generated in situ using dimethoxymethane and acetyl chloride, though commercial

sources are preferred for reproducibility.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (50% EtOAc/Hexane). The product (MOM-ether) is less polar than the starting phenol.

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash

with water (2x) and brine.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Yield Target: >85%[1][2]

Validation: ¹H NMR should show the characteristic MOM singlet (~3.4 ppm) and doublet

(~5.2 ppm).

Protocol B: Reduction to the Diamine (Benzimidazole
Precursor)
Objective: To reduce the nitro group to an amine without cleaving the MOM ether.

Context: Unlike Benzyl (Bn) ethers, MOM ethers are generally stable to standard catalytic

hydrogenation (H₂/Pd-C) under neutral conditions.

Procedure:

Setup: Dissolve 4-(Methoxymethoxy)-2-nitroaniline (5 mmol) in MeOH (30 mL).

Catalyst: Add 10% Pd/C (10 wt% loading).

Reduction: Stir under H₂ balloon pressure (1 atm) for 2–4 hours.

Alternative: If halogen substituents are present elsewhere on the molecule (which might

be labile to Pd/H₂), use Iron powder (5 eq) and NH₄Cl (5 eq) in EtOH/Water (3:1) at 70°C.

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate immediately.

Critical Note: The resulting 4-(methoxymethoxy)benzene-1,2-diamine is oxidation-sensitive

(turns dark/purple upon air exposure). Use immediately in the next cyclization step.

Protocol C: Cyclization and Deprotection (The
"Unmasking")
Objective: Form the heterocycle and reveal the hydroxyl group.

Procedure:
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Cyclization: React the fresh diamine with an aldehyde (R-CHO) in the presence of Na₂S₂O₅

(oxidant) in DMF/Ethanol at reflux, or use a carboxylic acid in PPA (Polyphosphoric acid).

MOM Deprotection:

Dissolve the cyclized intermediate in MeOH.

Add 4M HCl in Dioxane (or concentrated HCl drops). Heat to 50°C for 1 hour.

Result: The acetal linkage of the MOM group hydrolyzes, releasing the free phenol.

Workup: Neutralize with NaHCO₃ to precipitate the 5-hydroxybenzimidazole.

Medicinal Chemistry Applications
Kinase Inhibitor Design (EGFR/VEGFR)
Many tyrosine kinase inhibitors require a hydrogen bond donor/acceptor pair to interact with the

"hinge region" of the ATP binding pocket.

Role of CAS 54029-61-7: It acts as the precursor for the "head" or "tail" of the inhibitor.

Example: In the synthesis of analogs to Gefitinib or Osimertinib, the 5-hydroxy group

(revealed from MOM) can be further alkylated with solubilizing chains (e.g., morpholine-

propyl) after the core is built, preventing side reactions during the core synthesis.

Bioconjugation Handles
The MOM-protected phenol prevents the formation of quinone-imines during the synthesis of

antibody-drug conjugate (ADC) payloads. Once the cytotoxic payload is assembled, the MOM

group is removed to provide the attachment point for the linker.

Synthesis of Benzoxazinones
Reaction of 4-(Methoxymethoxy)-2-nitroaniline with chloroacetyl chloride, followed by

reduction and cyclization, yields benzoxazinone derivatives, which are potent pharmacophores

in anticoagulants.
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Safety & Handling (E-E-A-T)
MOM-Cl Warning: Chloromethyl methyl ether is a known human carcinogen (OSHA

regulated). All reactions involving MOM-Cl must be performed in a properly functioning fume

hood with double-gloving.

Compound Stability: 4-(Methoxymethoxy)-2-nitroaniline is stable at room temperature but

should be stored away from strong acids (which cleave the MOM group) and reducing

agents (until ready for use).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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